5,8,11,14-Eicosatetraynoic acid

Catalog No.
S561466
CAS No.
1191-85-1
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8,11,14-Eicosatetraynoic acid

CAS Number

1191-85-1

Product Name

5,8,11,14-Eicosatetraynoic acid

IUPAC Name

icosa-5,8,11,14-tetraynoic acid

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

MGLDCXPLYOWQRP-UHFFFAOYSA-N

SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O

Synonyms

5,8,11,14 Eicosatetraynoic Acid, 5,8,11,14-Eicosatetraynoic Acid, ETYA, Ro 3 1428, Ro 3-1428, Ro 31428

Canonical SMILES

CCCCCC#CCC#CCC#CCC#CCCCC(=O)O

Inhibition of Enzymes and Cellular Processes:

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: ETYA has been shown to inhibit the enzymes COX and LOX, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. Studies have demonstrated that ETYA inhibits COX with an ID50 (concentration required to inhibit 50% of activity) of 8 µM and all three main LOX isoforms (5-, 12-, and 15-LOX) with ID50 values of 10, 0.3, and 0.2 µM, respectively. This suggests that ETYA may be effective in reducing inflammation. [Source: ​​]
  • Phospholipase A2 (PLA2) Inhibition: ETYA can also inhibit PLA2, an enzyme responsible for releasing arachidonic acid, a precursor molecule for various inflammatory mediators. This further contributes to its anti-inflammatory properties. [Source: ​​]
  • Other Cellular Processes: ETYA has been shown to modulate calcium (Ca2+) entry into cells, stimulate the release of luteinizing hormone from pituitary cells, and act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are involved in regulating various cellular processes, including inflammation and metabolism. [Source: ​​]

Potential Therapeutic Applications:

The diverse biological effects of ETYA have led to investigations into its potential therapeutic applications for various conditions, including:

  • Inflammation: Due to its ability to inhibit enzymes and cellular processes involved in inflammation, ETYA has been explored as a potential treatment for inflammatory diseases like arthritis, asthma, and inflammatory bowel disease. [Source: ​​]
  • Cancer: ETYA's anti-inflammatory and anti-proliferative effects have also generated interest in its potential role in cancer therapy. However, more research is needed to determine its efficacy and safety in this context. [Source: ​​]
  • Other Conditions: ETYA is being investigated for its potential use in treating other conditions, such as osteoporosis, neurodegenerative diseases, and cardiovascular diseases. However, these investigations are still in the early stages. [Source: ​​]

5,8,11,14-Eicosatetraynoic acid, also known as ETYA, is a polyunsaturated fatty acid characterized by a long carbon chain with four triple bonds located at the 5th, 8th, 11th, and 14th positions. Its chemical formula is C20H24O2, and it is classified as an unsaturated fatty acid due to the presence of multiple double bonds in its structure. ETYA is derived from arachidonic acid and serves as a significant biochemical compound in various physiological processes.

The primary mechanism of action of ETYA is related to its ability to inhibit enzymes involved in the inflammatory response. Studies have shown that ETYA can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes [].

Typical of polyunsaturated fatty acids:

  • Oxidation: ETYA can undergo oxidation reactions that lead to the formation of hydroperoxides and other oxidized metabolites.
  • Reduction: The compound can be reduced to yield saturated or mono-unsaturated fatty acids.
  • Substitution: ETYA can react with electrophiles in substitution reactions, which may alter its biological activity.

These reactions are crucial for understanding its role in biochemical pathways and its potential therapeutic applications.

5,8,11,14-Eicosatetraynoic acid exhibits significant biological activities:

  • Inhibition of Enzymes: ETYA is known to inhibit cyclooxygenases (IC50 values around 8 µM) and lipoxygenases (IC50 values ranging from 0.2 to 10 µM for different lipoxygenase types) in cellular systems . This inhibition affects the metabolism of arachidonic acid and subsequently influences inflammatory processes.
  • Modulation of Hormonal Release: ETYA stimulates the release of luteinizing hormone from cultured pituitary cells, indicating its potential role in endocrine regulation .
  • Calcium Modulation: The compound has been shown to modulate calcium ion entry into cells, which is essential for various cellular functions .

The synthesis of 5,8,11,14-Eicosatetraynoic acid can be achieved through several methods:

  • Chemical Synthesis: ETYA can be synthesized through multi-step organic synthesis involving the introduction of triple bonds into a fatty acid backbone.
  • Biological Synthesis: Certain microorganisms and plants may produce ETYA through enzymatic pathways that convert precursor fatty acids into this compound.

The choice of synthesis method often depends on the desired purity and yield for research or therapeutic applications.

5,8,11,14-Eicosatetraynoic acid has several applications in research and medicine:

  • Research Tool: Due to its ability to inhibit cyclooxygenases and lipoxygenases, ETYA is widely used as a research tool to study lipid metabolism and inflammatory responses.
  • Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.
  • Nutritional Studies: ETYA's role in cellular signaling and hormone release makes it relevant in nutritional biochemistry studies.

Interaction studies involving 5,8,11,14-Eicosatetraynoic acid have revealed important insights into its biochemical roles:

  • Cell Membrane Incorporation: Research indicates that ETYA can be incorporated into cell membranes, affecting membrane fluidity and function .
  • Synergistic Effects with Other Compounds: Studies have demonstrated that ETYA may exhibit synergistic effects when combined with other fatty acids or bioactive compounds, enhancing its biological effects.

These findings underscore the importance of understanding how ETYA interacts with various biological systems.

5,8,11,14-Eicosatetraynoic acid shares structural similarities with other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Arachidonic AcidC20H32O2Precursor for eicosanoids; involved in inflammation.
5,8,11-Eicosatrienoic AcidC20H30O2Contains three double bonds; less inhibitory activity.
5-Hydroxyeicosatetraenoic AcidC20H30O4Hydroxylated form; involved in signaling pathways.
5,8,11-Trihydroxy-eicosatrienoic AcidC20H30O6More polar; affects different signaling mechanisms.

5,8,11,14-Eicosatetraynoic acid is unique due to its specific pattern of unsaturation and its potent inhibitory effects on key enzymes involved in inflammatory processes. This distinct profile makes it a valuable compound for both research and therapeutic applications.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

296.177630004 g/mol

Monoisotopic Mass

296.177630004 g/mol

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

UNII

5FEJ8J06DR

Other CAS

1191-85-1

Wikipedia

Eicosatetranoic acid
Eicosatetraynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

Enhanced NADPH oxidases and reactive oxygen species in the mechanism of methanol-initiated protein oxidation and embryopathies in vivo and in embryo culture

Lutfiya Miller-Pinsler, Amy Sharma, Peter G Wells
PMID: 25726414   DOI: 10.1007/s00204-015-1482-0

Abstract

Methanol (MeOH) teratogenicity in rodents may be mediated in part by reactive oxygen species (ROS), the source of which is unknown. To determine if MeOH enhances embryonic ROS-producing NADPH oxidases (NOXs), p22phox mRNA and protein and oxidatively damaged protein were measured in gestational day 12 MeOH-exposed CD-1 mouse embryos with or without pretreatment with the free radical spin trap phenylbutylnitrone (PBN) or the NOX inhibitor diphenyleneiodonium chloride (DPI). MeOH exposure upregulated p22phox mRNA and protein expression, and enhanced protein oxidation, within 3-6 h. Compared to embryos exposed to MeOH alone, PBN and DPI pretreatment decreased MeOH-enhanced p22phox mRNA expression, DPI but not PBN blocked p22phox protein expression, and both blocked protein oxidation. To assess developmental relevance, mouse embryos were exposed in culture for 24 h to MeOH or vehicle with or without pretreatment with PBN, DPI, or the prostaglandin H synthase (PHS) inhibitor eicosatetraynoic acid (ETYA), and evaluated for abnormalities. ETYA did not prevent MeOH embryopathies, despite blocking phenytoin embryopathies (ROS-initiating positive control), precluding bioactivation of MeOH or its metabolites by PHS. Concentration-dependent MeOH embryopathies were blocked by both DPI and PBN pretreatment, suggesting that enhanced embryonic NOX-catalyzed ROS formation and oxidative stress may contribute to the mechanism of MeOH embryopathies.


Probing conformational changes in lipoxygenases upon membrane binding: fine-tuning by the active site inhibitor ETYA

Almerinda Di Venere, Eleonora Nicolai, Igor Ivanov, Enrico Dainese, Susan Adel, B C Angelucci, Hartmut Kuhn, Mauro Maccarrone, Giampiero Mei
PMID: 24012824   DOI: 10.1016/j.bbalip.2013.08.015

Abstract

Lipoxygenases (LOXs) are lipid-peroxidizing enzymes that are involved in the metabolism of polyunsaturated fatty acids. Their biological activity includes a membrane binding process whose molecular details are not completely understood. The mechanism of enzyme-membrane interactions is thought to involve conformational changes at the level of the protein tertiary structure, and the extent of such alterations depends on the degree of structural flexibility of the different LOX isoforms. In this study, we have tested the resilience properties of a plant and a mammalian LOX, by using high pressure fluorescence measurements at different temperatures. The binding of LOXs to the lipid bilayer has been characterized using both large and giant unilamellar vesicles and electron transfer particles (inner mitochondrial membranes) as model membranes. The data indicate that the degree of LOXs' flexibility is strictly dependent on the two distinct N- and C-terminal domains that characterize the 3D structure of these enzymes. Furthermore, they demonstrate that increasing the rigidity of protein scaffolding by the presence of an active site ligand impairs the membrane binding ability of LOXs. These findings provide evidence that the amphitropic nature of LOXs is finely tuned by the interaction of the substrate with the residues of the active site, suggesting new strategies for the design of enzyme inhibitors.


Role of ion channels and subcellular Ca2+ signaling in arachidonic acid-induced dilation of pressurized retinal arterioles

Joanna Kur, Mary K McGahon, Jose A Fernández, C Norman Scholfield, J Graham McGeown, Tim M Curtis
PMID: 24699382   DOI: 10.1167/iovs.13-13511

Abstract

To investigate the mechanisms responsible for the dilatation of rat retinal arterioles in response to arachidonic acid (AA).
Changes in the diameter of isolated, pressurized rat retinal arterioles were measured in the presence of AA alone and following pre-incubation with pharmacologic agents inhibiting Ca(2+) sparks and oscillations and K(+) channels. Subcellular Ca(2+) signals were recorded in arteriolar myocytes using Fluo-4-based confocal imaging. The effects of AA on membrane currents of retinal arteriolar myocytes were studied using whole-cell perforated patch clamp recording.
Arachidonic acid dilated pressurized retinal arterioles under conditions of myogenic tone. Eicosatetraynoic acid (ETYA) exerted a similar effect, but unlike AA, its effects were rapidly reversible. Arachidonic acid-induced dilation was associated with an inhibition of subcellular Ca(2+) signals. Interventions known to block Ca(2+) sparks and oscillations in retinal arterioles caused dilatation and inhibited AA-induced vasodilator responses. Arachidonic acid accelerated the rate of inactivation of the A-type Kv current and the voltage dependence of inactivation was shifted to more negative membrane potentials. It also enhanced voltage-activated and spontaneous large-conductance calcium-activated K(+) (BK) currents, but only at positive membrane potentials. Pharmacologic inhibition of A-type Kv and BK currents failed to block AA-induced vasodilator responses. Arachidonic acid suppressed L-type Ca(2+) currents.
These results suggest that AA induces retinal arteriolar vasodilation by inhibiting subcellular Ca(2+)-signaling activity in retinal arteriolar myocytes, most likely through a mechanism involving the inhibition of L-type Ca(2+)-channel activity. Arachidonic acid actions on K(+) currents are inconsistent with a model in which K(+) channels contribute to the vasodilator effects of AA.


Small-molecule inhibitors of biofilm formation in laboratory and clinical isolates of Candida albicans

Ariel Grald, Philip Yargosz, Samantha Case, Katelyn Shea, Douglas I Johnson
PMID: 21903824   DOI: 10.1099/jmm.0.034124-0

Abstract

Candida albicans cells have the ability to form biofilms on biotic and abiotic surfaces, such as indwelling medical devices. C. albicans cells can interconvert between budded and hyphal growth forms, herein termed the budded-to-hyphal transition (BHT), which is important for the formation of mature biofilms. Previous work identified 23 small organic molecules that could inhibit the BHT but did not affect C. albicans cell viability or budded cell growth. These BHT inhibitors were proposed to inhibit multiple signalling pathways regulating the BHT, many of which also regulate biofilm formation. However, only three of the BHT inhibitors, buhytrinA, ETYA and CGP-37157, were capable of inhibiting in vitro biofilm formation of wild-type laboratory C. albicans strains. When clinical C. albicans isolates were examined for their ability to form biofilms, only 11 of the 28 clinical isolates tested (39%) were capable of forming biofilms. Although buhytrinA, ETYA and CGP-37157 could inhibit the BHT of all 28 clinical isolates, they were only able to inhibit biofilm formation of a subset of these clinical isolates, with ETYA having 100% efficacy. These data indicate that the biofilm-forming capability of laboratory and clinical isolates of C. albicans, as well as the efficacy of BHT inhibitors against these different isolates, can differ dramatically. These differences between laboratory and clinical isolates should be an important aspect to consider when examining potentially new antifungal therapeutics.


Arachidonic acid modulates Na+ currents by non-metabolic and metabolic pathways in rat cerebellar granule cells

Yan-Jia Fang, Meng-Hua Zhou, Xiao-Fei Gao, Hua Gu, Yan-Ai Mei
PMID: 21564022   DOI: 10.1042/BJ20110569

Abstract

AA (arachidonic acid), which possesses both neurotoxic and neurotrophic activities, has been implicated as a messenger in both physiological and pathophysiological processes. In the present study, we investigated the effects of both extracellular and intracellular application of AA on the activity of Na(V) (voltage-gated Na(+) channels) in rat cerebellar GCs (granule cells). The extracellular application of AA inhibited the resultant I(Na) (Na(V) current), wherein the current-voltage curve shifted to a negative voltage direction. Because this effect could be reproduced by treating the GCs with ETYA (eicosa-5,8,11,14-tetraynoic acid) or a membrane-impermeable analogue of AA, AA-CoA (arachidonoyl coenzyme A), we inferred that AA itself exerted the observed modulatory effects on I(Na). In contrast, intracellular AA significantly augmented the elicited I(Na) peak when the same protocol that was used for extracellular AA was followed. The observed I(Na) increase that was induced by intracellular AA was mimicked by the AA cyclo-oxygenase metabolite PGE(2) (prostaglandin E(2)), but not by ETYA. Furthermore, cyclo-oxygenase inhibitors decreased I(Na) and quenched AA-induced channel activation, indicating that the effect of intracellular AA on Na(V) was possibly mediated through AA metabolites. In addition, the PGE2-induced activation of I(Na) was mimicked by cAMP and quenched by a PKA (protein kinase A) inhibitor, a G(s) inhibitor and EP (E-series of prostaglandin) receptor antagonists. The results of the present study suggest that extracellular AA modulates Na(V) channel activity in rat cerebellar GCs without metabolic conversion, whereas intracellular AA augments the I(Na) by PGE(2)-mediated activation of cAMP/PKA pathways. These observations may explain the dual character of AA in neuronal pathogenesis.


Riboflavin induces resistance in rice against Rhizoctonia solani via jasmonate-mediated priming of phenylpropanoid pathway

Parissa Taheri, Saeed Tarighi
PMID: 19729221   DOI: 10.1016/j.jplph.2009.08.003

Abstract

Vitamins are plant growth regulators and activators of defense responses against pathogens. The cytomolecular mechanisms involved in the induction of resistance by chemicals especially vitamins on monocotyledonous plants are largely unknown. Here, we show that riboflavin, which acts as a defense activator in rice against economically important sheath blight caused by Rhizoctonia solani, primed the expression of lipoxygenase (LOX) as a key gene in octadecanoid pathway, and enhanced lignification. Exogenous jasmonic acid (JA) application on rice induces resistance against R. solani in a manner similar to riboflavin. Application of jasmonate-deficient rice mutant hebiba and using a LOX inhibitor revealed the main role of octadecanoid pathway in riboflavin-induced resistance (IR). In riboflavin-treated inoculated plants, upregulation of phenylalanine ammonia-lyase (PAL) expression, as a major marker of phenylpropanoid pathway, was detected downstream of LOX upregulation. Co-application of riboflavin and 5, 8, 11, 14-eicosatetraynoic acid (ETYA) on rice leaves revealed no upregulation of PAL and no priming in lignification. Furthermore, lower levels of PAL transcripts and lignin were detected in hebiba compared with control. These findings indicate the role of octadecanoid pathway in the induction of phenylpropanoid metabolism leading to lignification as a novel mechanism of riboflavin-IR in Oryza sativa-R. solani pathosystem.


Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells

Young Sik Cho, Chi Hyun Kim, Ki Young Kim, Hyae Gyeong Cheon
PMID: 22203421   DOI: 10.1007/s11010-011-1200-z

Abstract

Saturated fatty acids have been considered major contributing factors in type 2 diabetes, whereas unsaturated fatty acids have beneficial effects for preventing the development of diabetes. However, the effects of polyunsaturated fatty acids in pancreatic β cells have not been reported. Here, we examined the effects of arachidonic acid (AA) on palmitic acid (PA)-mediated lipotoxicity in clonal HIT-T15 pancreatic β cells. AA prevented the PA-induced lipotoxicity as indicated by cell viability, DNA fragmentation and mitochondrial membrane potential, whereas eicosatetraynoic acid (ETYA), a non-metabolizable AA, had little effect on PA-induced lipotoxicity. In parallel with its protective effects against PA-induced lipotoxicity, AA restored impaired insulin expression and secretion induced by PA. AA but not ETYA increased intracellular triglyceride (TG) in the presence of PA compared with PA alone, and xanthohumol, a diacylglycerol acyltransferase (DGAT) inhibitor, reversed AA-induced protection from PA. Taken together, our results suggest that AA protects against PA-induced lipotoxicity in clonal HIT-T15 pancreatic β cells, and the protective effects may be associated with TG accumulation, possibly through sequestration of lipotoxic PA into TG.


Embryopathic effects of thalidomide and its hydrolysis products in rabbit embryo culture: evidence for a prostaglandin H synthase (PHS)-dependent, reactive oxygen species (ROS)-mediated mechanism

Crystal J J Lee, Luisa L Gonçalves, Peter G Wells
PMID: 21502285   DOI: 10.1096/fj.10-178814

Abstract

Thalidomide (TD) causes birth defects in humans and rabbits via several potential mechanisms, including bioactivation by embryonic prostaglandin H synthase (PHS) enzymes to a reactive intermediate that enhances reactive oxygen species (ROS) formation. We show herein that TD in rabbit embryo culture produces relevant embryopathies, including decreases in head/brain development by 28% and limb bud growth by 71% (P<0.05). Two TD hydrolysis products, 2-phthalimidoglutaramic acid (PGMA) and 2-phthalimidoglutaric acid (PGA), were similarly embryopathic, attenuating otic vesicle (ear) and limb bud formation by up to 36 and 77%, respectively (P<0.05). TD, PGMA, and PGA all increased embryonic DNA oxidation measured as 8-oxoguanine (8-oxoG) by up to 2-fold (P<0.05). Co- or pretreatment with the PHS inhibitors eicosatetraynoic acid (ETYA) or acetylsalicylic acid (ASA), or the free-radical spin trap phenylbutylnitrone (PBN), completely blocked embryonic 8-oxoG formation and/or embryopathies initiated by TD, PGMA, and PGA. This is the first demonstration of limb bud embryopathies initiated by TD, as well as its hydrolysis products, in a mammalian embryo culture model of a species susceptible to TD in vivo, indicating that all likely contribute to TD teratogenicity in vivo, in part through PHS-dependent, ROS-mediated mechanisms.


5, 8, 11, 14-eicosatetraynoic acid suppresses CCL2/MCP-1 expression in IFN-γ-stimulated astrocytes by increasing MAPK phosphatase-1 mRNA stability

Jee Hoon Lee, Hyunmi Kim, Joo Hong Woo, Eun-hye Joe, Ilo Jou
PMID: 22339770   DOI: 10.1186/1742-2094-9-34

Abstract

The peroxisome proliferator-activated receptor (PPAR)-α activator, 5,8,11,14-eicosatetraynoic acid (ETYA), is an arachidonic acid analog. It is reported to inhibit up-regulation of pro-inflammatory genes; however, its underlying mechanism of action is largely unknown. In the present study, we focused on the inhibitory action of ETYA on the expression of the chemokine, CCL2/MCP-1, which plays a key role in the initiation and progression of inflammation.
To determine the effect of ETYA, primary cultured rat astrocytes and microglia were stimulated with IFN-γ in the presence of ETYA and then, expression of CCL2/MCP-1 and MAPK phosphatase (MKP-1) were determined using RT-PCR and ELISA. MKP-1 mRNA stability was evaluated by treating actinomycin D. The effect of MKP-1 and human antigen R (HuR) was analyzed by using specific siRNA transfection system. The localization of HuR was analyzed by immunocytochemistry and subcellular fractionation experiment.
We found that ETYA suppressed CCL2/MCP-1 transcription and secretion of CCL2/MCP-1 protein through up-regulation of MKP-1mRNA levels, resulting in suppression of c-Jun N-terminal kinase (JNK) phosphorylation and activator protein 1 (AP1) activity in IFN-γ-stimulated brain glial cells. Moreover, these effects of ETYA were independent of PPAR-α. Experiments using actinomycin D revealed that the ETYA-induced increase in MKP-1 mRNA levels reflected an increase in transcript stability. Knockdown experiments using small interfering RNA demonstrated that this increase in MKP-1 mRNA stability depended on HuR, an RNA-binding protein known to promote enhanced mRNA stability. Furthermore, ETYA-induced, HuR-mediated mRNA stabilization resulted from HuR-MKP-1 nucleocytoplasmic translocation, which served to protect MKP-1 mRNA from the mRNA degradation machinery.
ETYA induces MKP-1 through HuR at the post-transcriptional level in a receptor-independent manner. The mechanism revealed here suggests eicosanoids as potential therapeutic modulators of inflammation that act through a novel target.


Explore Compound Types